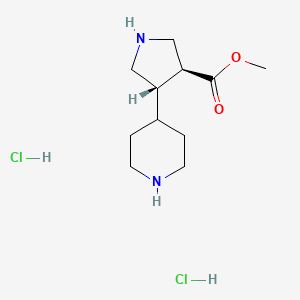

rac-methyl(3R,4R)-4-(piperidin-4-yl)pyrrolidine-3-carboxylatedihydrochloride

Description

rac-methyl(3R,4R)-4-(piperidin-4-yl)pyrrolidine-3-carboxylate dihydrochloride (CAS: 2418595-29-4) is a chiral pyrrolidine derivative with a piperidin-4-yl substituent at the 4-position and a methyl ester group at the 3-position. Its molecular formula is C₁₁H₂₂Cl₂N₂O₂, and it exists as a dihydrochloride salt, enhancing its solubility in aqueous environments . It is commercially available in milligram to gram quantities, with purity specifications tailored for research use .

Properties

IUPAC Name |

methyl (3S,4S)-4-piperidin-4-ylpyrrolidine-3-carboxylate;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2.2ClH/c1-15-11(14)10-7-13-6-9(10)8-2-4-12-5-3-8;;/h8-10,12-13H,2-7H2,1H3;2*1H/t9-,10+;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUIGUTMWAZMMNC-JXGSBULDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCC1C2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CNC[C@H]1C2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Rac-methyl(3R,4R)-4-(piperidin-4-yl)pyrrolidine-3-carboxylate dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : Rac-methyl(3R,4R)-4-(piperidin-4-yl)pyrrolidine-3-carboxylate dihydrochloride

- Molecular Formula : CHClNO

- Molecular Weight : 303.22 g/mol

- CAS Number : 2418595-29-4

The compound features a pyrrolidine ring substituted with a piperidine moiety, which is crucial for its biological activity.

Pharmacological Properties

- Mechanism of Action :

- In Vitro Studies :

Case Studies

-

Study on Arginase Inhibition :

- A study reported the synthesis and evaluation of various pyrrolidine derivatives, including rac-methyl(3R,4R)-4-(piperidin-4-yl)pyrrolidine-3-carboxylate dihydrochloride. The compound showed enhanced potency against arginase I and II compared to traditional inhibitors, highlighting its potential for therapeutic applications in conditions like cancer and cardiovascular diseases .

-

Neuroprotective Effects :

- Preliminary research indicates that compounds similar to rac-methyl(3R,4R)-4-(piperidin-4-yl)pyrrolidine-3-carboxylate may possess neuroprotective properties. In models of neurodegenerative diseases, these compounds have been shown to reduce apoptosis in neuronal cells, suggesting a mechanism that could be beneficial in treating conditions such as Alzheimer’s disease .

Data Table: Biological Activity Overview

| Property | Value |

|---|---|

| IC for Arginase I | 1.3 nM |

| IC for Arginase II | 8.1 nM |

| Neuroprotective Activity | Reduces apoptosis in neuronal cells |

| Potential Applications | Cancer therapy, cardiovascular diseases |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

- rac-(3R,4S)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS: 637014-36-9): Key Difference: The hydroxyphenyl substituent introduces a polar aromatic group, enabling hydrogen bonding. Molecular Weight: 241.72 g/mol (vs. 285.21 g/mol for the target compound), indicating reduced steric bulk .

rac-methyl (3R,4R)-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride :

- This substitution may favor membrane permeability but reduce solubility in polar solvents .

Piperidine vs. Pyrrolidine Derivatives

- rel-(3R,4R)-3-Methylpiperidine-4-carboxylic acid hydrochloride (CAS: 1207267-92-2): Key Difference: A piperidine ring replaces the pyrrolidine core, altering ring size and conformational flexibility.

Halogenated Analogues

- (3R,4S)-4-(2,5-dichlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS: 1049734-30-6):

Complex Ureido and Benzodioxol Derivatives

- (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid :

Data Tables

Table 1: Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Stereochemistry | Key Substituent |

|---|---|---|---|---|

| rac-methyl(3R,4R)-4-(piperidin-4-yl)pyrrolidine-3-carboxylate dihydrochloride | C₁₁H₂₂Cl₂N₂O₂ | 285.21 | (3R,4R) | Piperidin-4-yl |

| rac-(3R,4S)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride | C₁₂H₁₆ClNO₃ | 241.72 | (3R,4S) | 4-Hydroxyphenyl |

| rel-(3R,4R)-3-Methylpiperidine-4-carboxylic acid hydrochloride | C₇H₁₄ClNO₂ | 179.64 | (3R,4R) | Methylpiperidine |

| rac-methyl (3R,4R)-4-phenylpyrrolidine-3-carboxylate hydrochloride | C₁₃H₁₈ClNO₂ | 255.74 | (3R,4R) | Phenyl |

Table 2: Commercial Availability and Pricing (Selected Compounds)

| Compound Name | Supplier | 50 mg Price ($) | Purity |

|---|---|---|---|

| rac-methyl(3R,4R)-4-(piperidin-4-yl)pyrrolidine-3-carboxylate dihydrochloride | Aaron Chemicals | 254.00 | >98% |

| rac-methyl (3R,4R)-4-phenylpyrrolidine-3-carboxylate hydrochloride | SY207979 | POA | Not listed |

| rel-(3R,4R)-3-Methylpiperidine-4-carboxylic acid hydrochloride | ChemBK | Not listed | Not listed |

Q & A

Q. What are the critical steps and conditions for synthesizing rac-methyl(3R,4R)-4-(piperidin-4-yl)pyrrolidine-3-carboxylate dihydrochloride?

Synthesis involves multi-step organic reactions, including:

- Coupling reactions (e.g., using DCC for carboxyl activation) .

- Protecting group strategies (e.g., tert-butoxycarbonyl [Boc] for amine protection) .

- Stereochemical control via chiral catalysts or resolution techniques .

- Salt formation (dihydrochloride preparation via HCl treatment) . Key parameters: Temperature (0–25°C for sensitive steps), pH control during salt formation, and inert atmosphere for moisture-sensitive intermediates. Purification via HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .

Q. Which analytical techniques are essential for characterizing this compound?

- Chiral HPLC/SFC : Resolves enantiomers and confirms stereochemical purity .

- NMR spectroscopy : Assigns proton/carbon environments (e.g., pyrrolidine ring protons at δ 3.1–3.5 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ = 317.18) .

- X-ray crystallography (if crystalline): Confirms absolute configuration .

Q. How can researchers optimize yield during synthesis?

- Reagent stoichiometry : Maintain 1:1.2 molar ratios for coupling reactions to drive completion .

- Solvent selection : Use polar aprotic solvents (e.g., DMF) for intermediates and dichloromethane for acid-sensitive steps .

- Workup protocols : Liquid-liquid extraction (ethyl acetate/water) removes unreacted reagents .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Core modifications : Replace piperidin-4-yl with pyridin-4-yl or adjust methyl ester to amide .

- Functional group analysis : Test bioactivity changes upon introducing hydroxyl or halogen groups .

- Methodology :

- Molecular docking : Predict binding affinity to targets (e.g., neurotransmitter receptors) .

- In vitro assays : Measure IC50 values against enzyme targets (e.g., kinases) using fluorescence polarization .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Purity verification : Re-analyze batches via HPLC to rule out impurities (>98% purity required) .

- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for pH/temperature .

- Stereochemistry confirmation : Re-evaluate enantiomer ratios; even 5% impurity can skew results .

Q. What strategies improve pharmacokinetic properties like solubility and bioavailability?

- Salt forms : Compare dihydrochloride vs. phosphate salts for enhanced aqueous solubility .

- Prodrug design : Ester-to-acid conversion via hydrolyzable groups (e.g., tert-butyl ester) .

- LogP optimization : Introduce polar substituents (e.g., hydroxyl) to reduce logP from 2.5 to <2.0 .

Q. How to elucidate the mechanism of action for this compound?

- Radioligand binding assays : Use ³H-labeled analogs to quantify receptor affinity .

- CRISPR screening : Knock out candidate targets (e.g., GPCRs) in cell models to identify pathways .

- Metabolite tracking : Use ¹⁴C labeling to monitor distribution in preclinical models .

Methodological Notes

- Contradiction Analysis : Cross-validate findings using orthogonal assays (e.g., SPR vs. ITC for binding kinetics) .

- In Vivo Studies : Select animal models based on target expression (e.g., CNS studies in rodents with BBB permeability assays) .

- Safety Profiling : Use Ames test and hERG channel screening to prioritize leads with low toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.